3-Methylpentane-1,5-diamine
Overview
Description
3-Methylpentane-1,5-diamine, also known as 2-methylpentane-1,5-diamine, is a chemical substance with the molecular formula C6H16N2 . It is a methyl-branched diamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane chain with a methyl group attached to the third carbon atom and amine groups attached to the first and fifth carbon atoms .
Scientific Research Applications
CO2 Absorption Properties
3-Methylpentane-1,5-diamine, also known as 1,5-diamino-2-methylpentane (DAMP), has been studied for its effectiveness in carbon dioxide absorption. Research has demonstrated its potential in capturing CO2, particularly in aqueous solutions, making it a valuable compound in addressing environmental concerns like greenhouse gas control. Azhgan, Farsi, and Eslamloueyan (2016) found that DAMP showed superior equilibrium CO2 loading compared to other amines, highlighting its potential in CO2 removal processes with lower solvent loss (Azhgan, Farsi, & Eslamloueyan, 2016). Additionally, Nwaoha, Tontiwachwuthikul, and Benamor (2019) compared DAMP with other amine blends in CO2 capture from water-gas shift process plants, noting its higher efficiency and lower energy requirements for regeneration (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
Biotransformation Applications
This compound is also utilized in biotransformation processes. Borlinghaus et al. (2019) described the synthesis of 3‐methylpiperidine from 1,5‐diamino‐2‐methylpentane using recombinant Escherichia coli cells, demonstrating its application in biochemical synthesis and the potential in industrial-scale production (Borlinghaus et al., 2019).
Polyurea Formation
Research into the infrared temperature studies of polyurea formed from 2-methylpentane-1,5-diamine has provided insights into the properties of these materials. Coleman et al. (1997) explored the infrared changes in ordered and disordered hydrogen-bonded ureas, contributing to a better understanding of polyurea materials (Coleman et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
3-methylpentane-1,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSUFIIJYXMJQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563642 | |
Record name | 3-Methylpentane-1,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123952-70-5 | |
Record name | 3-Methylpentane-1,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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